2-Bromo-6-methyl-4-nitrobenzoic acid
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Overview
Description
2-Bromo-6-methyl-4-nitrobenzoic acid is an organic compound with the molecular formula C8H6BrNO4. It is a derivative of benzoic acid, featuring bromine, methyl, and nitro substituents on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Brominated benzoic acids are known to undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The bromine atom can be replaced by other groups in a substitution reaction, potentially altering the compound’s properties and interactions with its targets .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The introduction of a bromine atom into a molecule can significantly alter its reactivity, potentially leading to different biological effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-methyl-4-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound is sensitive to light and can undergo explosive decomposition . Therefore, it should be stored in a dry, room-temperature environment .
Biochemical Analysis
Biochemical Properties
The nitro group in 2-Bromo-6-methyl-4-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen
Cellular Effects
It is known that nitro compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methyl-4-nitrobenzoic acid typically involves the nitration of 2-bromo-6-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2-Bromo-6-methylbenzoic acid+HNO3+H2SO4→2-Bromo-6-methyl-4-nitrobenzoic acid+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), or metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products Formed:
Substitution: 2-Amino-6-methyl-4-nitrobenzoic acid, 2-Thio-6-methyl-4-nitrobenzoic acid.
Reduction: 2-Bromo-6-methyl-4-aminobenzoic acid.
Oxidation: 2-Bromo-6-carboxy-4-nitrobenzoic acid.
Scientific Research Applications
2-Bromo-6-methyl-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research has explored its potential as a precursor for the development of anti-cancer and anti-inflammatory drugs.
Industry: It serves as a building block for the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Bromo-4-nitrobenzoic acid: Similar structure but lacks the methyl group at the 6-position.
4-Nitrobenzoic acid: Lacks both the bromine and methyl groups.
2-Bromo-6-methylbenzoic acid: Lacks the nitro group.
Uniqueness: 2-Bromo-6-methyl-4-nitrobenzoic acid is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-5(10(13)14)3-6(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZGSEGSWSTHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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